5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group, a trifluoromethoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-(trifluoromethoxy)pyridine, followed by reduction to introduce the amino group. The carboxylic acid group can be introduced through carboxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of starting materials and reagents is crucial to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the carboxylic acid group.
5-Amino-2-(trifluoromethoxy)benzoic acid: Similar functional groups but different ring structure.
5-Amino-2-(trifluoromethoxy)phenol: Contains a phenol group instead of a carboxylic acid.
Uniqueness
5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid is unique due to the combination of its functional groups and the pyridine ring structure. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
1221172-09-3 |
---|---|
Molecular Formula |
C7H5F3N2O3 |
Molecular Weight |
222.12 g/mol |
IUPAC Name |
5-amino-2-(trifluoromethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-5-4(6(13)14)1-3(11)2-12-5/h1-2H,11H2,(H,13,14) |
InChI Key |
KYUBYGNVXAVYBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.